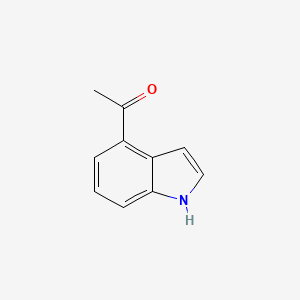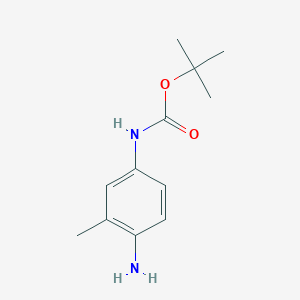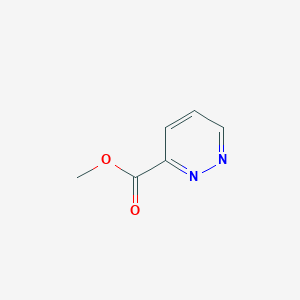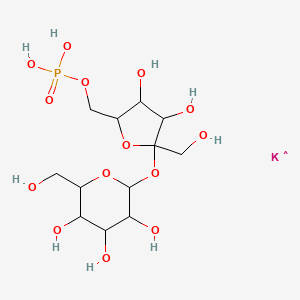
CID 16219958
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 16219958 is a small molecule identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) and is used in laboratory experiments for the purpose of studying the biochemical and physiological effects of DHODH inhibition. This molecule has been found to be a potent inhibitor of DHODH and has been used in a variety of studies to understand the role of DHODH in cell metabolism and disease.
Applications De Recherche Scientifique
Methodological Challenges in Child and Adolescent Development Research : Hamaker, Mulder, and van IJzendoorn (2020) explored methodological challenges in studying child and adolescent development. They categorized scientific research into descriptive, predictive, and explanatory types, each requiring different research methods. This classification is critical for setting up and executing studies, especially those involving developmental research like the Consortium on Individual Development (CID) (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Induced Dimerization (CID) in Biological Processes : Voss, Klewer, and Wu (2015) discussed the use of Chemically Induced Dimerization (CID) as a tool to study various biological processes. They highlighted recent progress in developing orthogonal and reversible CID systems, enhancing control over protein function with precision and resolution (Voss, Klewer, & Wu, 2015).
Scientific Software Frameworks and Grid Computing : Appelbe, Moresi, Quenette, and Simter (2007) discussed the development, use, and maintenance of scientific research applications, or codes. They compared existing scientific frameworks for grid-enabling applications and developing new applications, highlighting the need for efficient scientific software in research (Appelbe, Moresi, Quenette, & Simter, 2007).
CID - Computing with Infinite Data : Spreen (2017) introduced CID, a new international research project involving institutions worldwide. The project focused on computing with infinite objects, aiming to develop efficient and verified software in engineering applications, with an emphasis on exact real arithmetic (Spreen, 2017).
Data Sharing Practices in Scientific Research : Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, and Frame (2011) explored current data sharing practices among scientists. They investigated barriers and enablers of data sharing, emphasizing the importance of data management in research and the need for improved long-term data preservation strategies (Tenopir et al., 2011).
Machine Learning for Intrusion Detection in IoT : Verma and Ranga (2019) examined the use of machine learning classification algorithms for securing IoT against DoS attacks. They assessed the performance of classifiers and discussed methodologies for selecting the best classifier for IoT security research applications (Verma & Ranga, 2019).
Analytical Tool for Visual Data Analysis in Research : Baart and Roos (2022) presented an analytical tool for analyzing participant-created visual data in research. They developed a step-by-step procedure for a systematic and transparent analysis of image-based research data, enhancing the trustworthiness of data interpretations (Baart & Roos, 2022).
Gaussian Process Emulation of Dynamic Computer Codes : Conti, Gosling, Oakley, and O'Hagan (2009) developed a novel iterative system for building statistical models of dynamic computer codes, demonstrated on a rainfall-runoff simulator. This method addresses the challenge of efficiently analyzing complex systems in scientific research (Conti, Gosling, Oakley, & O'Hagan, 2009).
Propriétés
InChI |
InChI=1S/C12H23O14P.K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;/h4-11,13-19H,1-3H2,(H2,20,21,22); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUELAEGXGVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO14P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585267 |
Source


|
| Record name | PUBCHEM_16219958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 6'-monophosphate dipotassium salt | |
CAS RN |
36064-19-4 |
Source


|
| Record name | PUBCHEM_16219958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

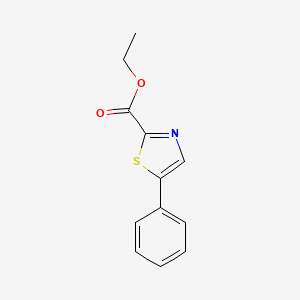
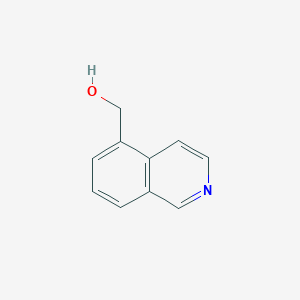
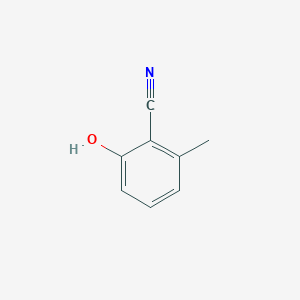

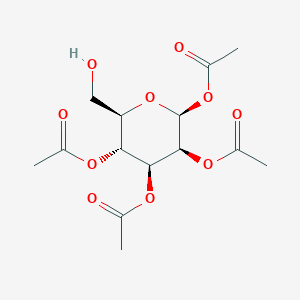
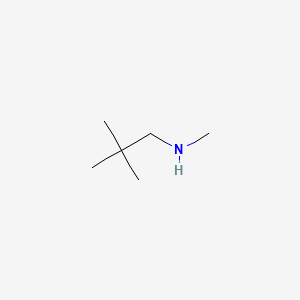

![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)
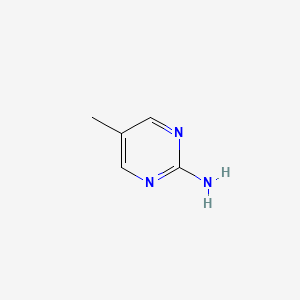
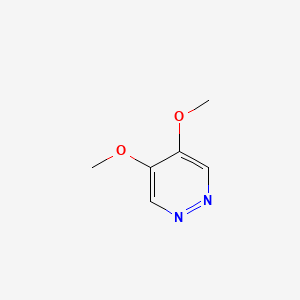
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)
